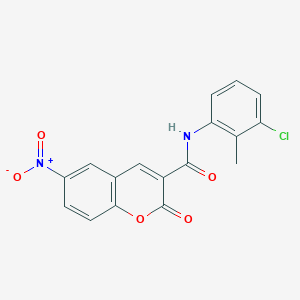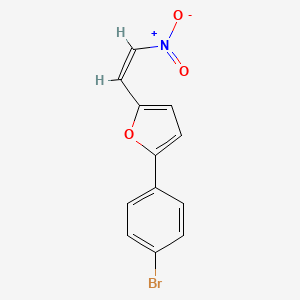![molecular formula C16H19N5OS B6126018 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide, also known as ACT-335827, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as CB1 receptor antagonists, which have been shown to have a range of effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide involves its ability to selectively block the CB1 receptor, which is involved in the regulation of appetite and energy balance. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake and metabolism.
Biochemical and Physiological Effects:
In addition to its effects on appetite and body weight, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide has also been shown to have a range of other biochemical and physiological effects. These include improvements in insulin sensitivity, glucose tolerance, and lipid metabolism. The compound has also been shown to have a protective effect on the liver, reducing the development of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted investigation of the endocannabinoid system. However, one limitation of the compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide. These include further investigation of its potential as an anti-obesity drug, as well as its potential applications in the treatment of other metabolic disorders such as type 2 diabetes. Additionally, there is growing interest in the potential of CB1 receptor antagonists for the treatment of addiction and other psychiatric disorders, which may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide involves the reaction of 6-amino-3,5-dicyano-2-pyridine thiol with N-cycloheptylacetamide. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
Applications De Recherche Scientifique
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. One of the main areas of research has been in the treatment of obesity and related metabolic disorders. The compound has been shown to have a significant effect on reducing food intake and body weight in animal models, which has led to further investigation of its potential as an anti-obesity drug.
Propriétés
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c17-8-11-7-12(9-18)16(21-15(11)19)23-10-14(22)20-13-5-3-1-2-4-6-13/h7,13H,1-6,10H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWANIPIPHIUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cycloheptylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)


![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
